3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a methoxy group linked to a pyrrolidine ring, which is further connected to a methyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the attachment of the oxazole moiety. The reactions often require specific catalysts and conditions, such as the use of copper (I) or ruthenium (II) catalysts for cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper (I), ruthenium (II), palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: shares similarities with other heterocyclic compounds such as isoxazoles and pyrazoles.
Isoxazoles: Known for their biological activity and use in drug discovery.
Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C15H18N4O3/c1-10-3-4-14(17-16-10)21-9-12-5-6-19(8-12)15(20)13-7-11(2)22-18-13/h3-4,7,12H,5-6,8-9H2,1-2H3 |
InChI Key |
FMHNLVPHHYIJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NOC(=C3)C |
Origin of Product |
United States |
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